molecular formula C19H27ClN2O2 B2390973 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide CAS No. 954078-67-2

5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide

Cat. No. B2390973
CAS RN: 954078-67-2
M. Wt: 350.89
InChI Key: DSLRSRPARHKNJL-UHFFFAOYSA-N
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Description

5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide is a chemical compound that has been widely studied for its potential as a pharmaceutical agent. It is a member of the benzamide class of compounds, which are known to have a range of biological activities.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide involves its interaction with the dopamine D3 receptor. This receptor is involved in the regulation of movement and reward pathways in the brain, and is known to be a target for the treatment of neurological disorders such as Parkinson's disease. This compound has been shown to have a high affinity for the dopamine D3 receptor, and may act as an agonist or antagonist depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide are not well understood, but it is believed to have an impact on the dopamine system in the brain. This may lead to changes in movement, reward pathways, and drug-seeking behavior. Further research is needed to fully elucidate the effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide in lab experiments include its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders and drug addiction. However, its limitations include its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are many potential future directions for research on 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide. These include further studies on its potential as a treatment for neurological disorders and drug addiction, as well as investigations into its mechanism of action and biochemical and physiological effects. Other potential areas of research include the development of new synthetic methods for this compound and the exploration of its potential as a tool for studying the dopamine system in the brain. Overall, there is much to be learned about this promising compound, and further research is needed to fully understand its potential as a pharmaceutical agent.

Synthesis Methods

The synthesis of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide involves a multi-step process that begins with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 1-cyclopentylpiperidine in the presence of a base to form the amide linkage. Finally, the resulting compound is chlorinated using thionyl chloride to give the final product.

Scientific Research Applications

5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide has been studied for its potential as a pharmaceutical agent, particularly as a treatment for neurological disorders such as Parkinson's disease. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of movement and reward pathways in the brain. This compound has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

5-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2/c1-24-18-7-6-15(20)12-17(18)19(23)21-13-14-8-10-22(11-9-14)16-4-2-3-5-16/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLRSRPARHKNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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